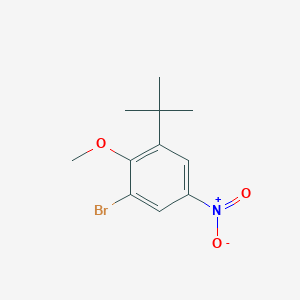
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene is an organic compound with the molecular formula C11H14BrNO3. It is a derivative of benzene, featuring a bromine atom, a tert-butyl group, a methoxy group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, nitration, and alkylation of benzene derivatives. One common method involves the following steps:
Bromination: Benzene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to form bromobenzene.
Nitration: Bromobenzene is then nitrated using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) to introduce the nitro group, forming 1-bromo-3-nitrobenzene.
Alkylation: The nitro compound is then subjected to Friedel-Crafts alkylation using tert-butyl chloride (C4H9Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3) to introduce the tert-butyl group, resulting in 1-bromo-3-(tert-butyl)-2-nitrobenzene.
Methoxylation: Finally, the compound is treated with methanol (CH3OH) in the presence of a base such as sodium methoxide (NaOCH3) to introduce the methoxy group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction: The nitro group can be reduced to an amino group (NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C).
Oxidation: The methoxy group can be oxidized to a carboxylic acid (COOH) using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or ammonia (NH3) in polar solvents like water or ethanol.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other metal catalysts.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Products include 1-(tert-butyl)-2-methoxy-5-nitrobenzene derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 1-bromo-3-(tert-butyl)-2-methoxy-5-aminobenzene.
Oxidation: The major product is 1-bromo-3-(tert-butyl)-2-carboxy-5-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 1-bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile through an SN2 or SN1 mechanism, depending on the reaction conditions. In reduction reactions, the nitro group is reduced to an amino group via catalytic hydrogenation, involving the transfer of hydrogen atoms to the nitro group.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-3-(tert-butyl)-2-methoxy-5-nitrobenzene can be compared with similar compounds such as:
1-Bromo-3-(tert-butyl)-2-methoxybenzene: Lacks the nitro group, resulting in different reactivity and applications.
1-Bromo-3-(tert-butyl)-2-nitrobenzene:
1-Bromo-3-(tert-butyl)-5-nitrobenzene: Lacks the methoxy group and has a different substitution pattern on the benzene ring.
These comparisons highlight the unique combination of functional groups in this compound, which contributes to its distinct reactivity and applications in various fields.
Eigenschaften
CAS-Nummer |
1132940-55-6 |
|---|---|
Molekularformel |
C11H14BrNO3 |
Molekulargewicht |
288.14 g/mol |
IUPAC-Name |
1-bromo-3-tert-butyl-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C11H14BrNO3/c1-11(2,3)8-5-7(13(14)15)6-9(12)10(8)16-4/h5-6H,1-4H3 |
InChI-Schlüssel |
KBKKEFKSKXIVJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



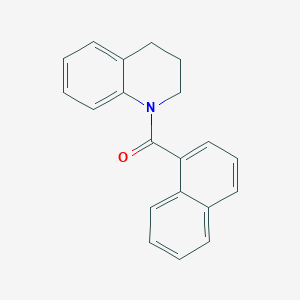



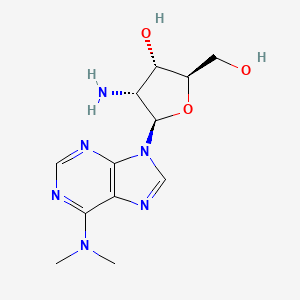
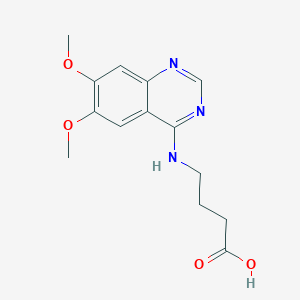

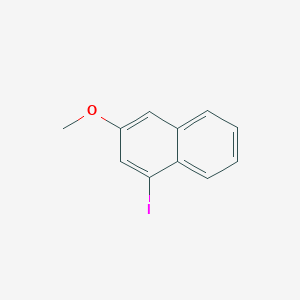
![[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide](/img/structure/B11841464.png)
![8-Phenethyl-8-azaspiro[5.6]dodecan-7-one](/img/structure/B11841471.png)


![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
